Cas no 1806063-27-3 (Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate)

Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate
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- インチ: 1S/C10H9BrF3NO2/c1-2-17-8(16)4-6-9(10(13)14)5(12)3-7(11)15-6/h3,10H,2,4H2,1H3
- InChIKey: QSMUEYZRXIWWIC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C(F)F)C(CC(=O)OCC)=N1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 268
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 39.2
Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029059497-1g |
Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate |
1806063-27-3 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate 関連文献
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetateに関する追加情報
Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate: A Comprehensive Overview
Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate, with the CAS number 1806063-27-3, is a highly specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound, characterized by its unique structure featuring a pyridine ring substituted with bromine, difluoromethyl, and fluoro groups, has been the subject of extensive research due to its potential applications in drug discovery and agrochemicals. Recent studies have highlighted its role in enhancing the bioavailability and stability of various pharmaceutical compounds, making it a valuable tool in modern chemical synthesis.
The synthesis of Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate involves a multi-step process that combines traditional organic synthesis techniques with cutting-edge methodologies. Researchers have employed advanced catalytic systems to optimize the reaction conditions, ensuring high yields and purity. The incorporation of the difluoromethyl group has been shown to significantly influence the electronic properties of the molecule, thereby enhancing its reactivity in subsequent reactions. This compound serves as a versatile building block for constructing more complex molecular architectures, which are essential for developing novel therapeutic agents.
One of the most promising applications of Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate lies in its use as an intermediate in the synthesis of agrochemicals. Recent studies have demonstrated that this compound can be transformed into highly effective pesticides with improved selectivity and reduced environmental impact. The bromine substituent plays a critical role in modulating the pharmacokinetic properties of the resulting compounds, making them more suitable for agricultural use. Furthermore, its ability to undergo various functional group transformations has made it an invaluable asset in medicinal chemistry.
From a structural perspective, Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate exhibits a fascinating balance between rigidity and flexibility. The pyridine ring provides a rigid framework that stabilizes the molecule's conformation, while the ethyl acetate group introduces a degree of flexibility that is crucial for its biological activity. This structural duality has been exploited in recent research to design molecules with enhanced solubility and permeability, which are key factors in drug delivery systems.
Recent advancements in computational chemistry have enabled researchers to gain deeper insights into the electronic properties of Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate. Quantum mechanical calculations have revealed that the presence of fluorine atoms significantly alters the molecule's electron distribution, thereby influencing its reactivity towards nucleophilic and electrophilic attacks. These findings have paved the way for innovative strategies in organic synthesis, where precise control over molecular reactivity is essential.
In conclusion, Ethyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetate stands as a testament to the ingenuity and precision of modern chemical synthesis. Its unique structure, coupled with its versatile reactivity, positions it as a pivotal compound in both academic research and industrial applications. As researchers continue to explore its potential, this compound is expected to play an increasingly important role in shaping the future of chemical science.
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